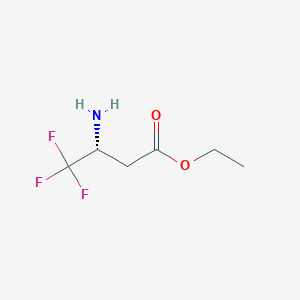

ethyl (3R)-3-amino-4,4,4-trifluorobutanoate

Description

Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate (CAS 882424-02-4) is a chiral fluorinated ester with the molecular formula C₆H₁₀F₃NO₂ and a molecular weight of 185.14 g/mol . It is a key intermediate in pharmaceutical and agrochemical synthesis, valued for its stereochemical purity (R-configuration at the 3-position) and trifluoromethyl group, which enhances metabolic stability and bioavailability . The compound is commercially available at premium pricing (e.g., €920/g for 1g), reflecting its specialized applications .

Properties

IUPAC Name |

ethyl (3R)-3-amino-4,4,4-trifluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOZZWGWBBRRF-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biocatalytic Enantioselective Synthesis via Baker’s Yeast Reduction

The most well-documented method for synthesizing ethyl (3R)-3-amino-4,4,4-trifluorobutanoate involves a multi-step process starting with enantioselective reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate using baker’s yeast (Saccharomyces cerevisiae).

Enantioselective Ketone Reduction

The first step entails the asymmetric reduction of the ketone group in ethyl 4,4,4-trifluoro-3-oxobutanoate to yield ethyl (R)-3-hydroxy-4,4,4-trifluorobutanoate. Baker’s yeast mediates this reduction via NADPH-dependent oxidoreductases, achieving enantiomeric excess (ee) values exceeding 98% after crystallization. The reaction is typically conducted in a fermentative medium containing saccharose, tap water, and yeast cells at 30°C for 20 hours. The hydroxy ester is isolated via extraction with ethyl acetate and purified by distillation (b.p. 82–92°C at 0.01 Torr).

Hydroxyl-to-Amine Conversion

The hydroxy ester is subsequently converted to the target amine through a two-step functional group interconversion:

- Activation of the Hydroxyl Group : The (R)-3-hydroxy intermediate is treated with 3,5-dinitrobenzoyl chloride in the presence of triethylamine to form ethyl (R)-3-(3',5'-dinitrobenzoyloxy)-4,4,4-trifluorobutanoate. This activated ester facilitates nucleophilic displacement.

- Amination : Transesterification of the dinitrobenzoyloxy ester with ammonia or amines (e.g., methylamine) under titanium isopropoxide catalysis yields the enantiomerically pure amine. The final product is isolated via crystallization or distillation, with yields reaching 78% for protected derivatives like 3-(1'-ethoxyethoxy)-4,4,4-trifluoro-1-butanol.

Key Data: Biocatalytic Route

The enolate reacts directly with amines (e.g., ammonia, methylamine) in the presence of acids (HCl, H₂SO₄) to yield α,β-unsaturated 3-amino-4,4,4-trifluorocrotonic esters. For saturated analogues like the target butanoate, hydrogenation of the double bond would be necessary, though this step is not detailed in the cited patents.

Key Data: Enolate Route

| Parameter | Details | Source |

|---|---|---|

| Enolate formation | EtO⁻/Na⁺, EtOAc, 0–25°C, 2–4 h | |

| Amination | NH₃, HCl, 50–80°C, 6–12 h | |

| Yield (crotonate) | 65–85% |

Comparative Analysis of Methods

Biocatalytic Route Advantages

Limitations

- Multi-Step Process : Requires activation and amination steps, increasing complexity.

- Sensitivity to Substrate : Yeast activity varies with substrate solubility and toxicity.

Enolate Route Considerations

- Unsaturated Product : Yields crotonates, necessitating hydrogenation for butanoates.

- Racemic Output : Lacks inherent stereocontrol, requiring resolution for (R)-isomers.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro or nitroso compounds, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-4,4,4-trifluorobutanoate depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Structural Analogs

Ethyl 3-Amino-4,4,4-Trifluorocrotonate (CAS 372-29-2)

- Molecular Formula: C₆H₈F₃NO₂

- Molecular Weight : 183.13 g/mol .

- Structural Difference: Contains a double bond (but-2-enoate) vs. the saturated butanoate chain in the target compound.

- Physical Properties: Boiling point 83°C at 15 mmHg, density 1.245 g/mL, and higher reactivity due to conjugation of the double bond with the amino group .

- Applications : Used as a herbicide precursor .

- Safety : Classified as harmful (R20/21/22) , whereas safety data for the target compound is less documented.

Ethyl 4,4,4-Trifluoro-2-Methyl-3-Oxobutanoate

- Molecular Formula : C₇H₉F₃O₃

- Molecular Weight : 198.14 g/mol .

- Structural Difference: Features a ketone (3-oxo) and methyl group instead of the amino group.

- Impact: The ketone enhances electrophilicity, making it suitable for nucleophilic additions, unlike the amino group’s nucleophilic character in the target compound .

Functional Group Analogs

(3R)-3-Amino-4,4-Dimethylpentanoic Acid Hydrochloride

- Molecular Formula: C₉H₉Cl₂F₂NO₃

- Molecular Weight : 181.66 g/mol (free base) .

- Structural Difference: Longer carbon chain (pentanoate) with dimethyl groups and a hydrochloride salt.

- Impact : Increased steric hindrance and solubility in aqueous media due to the ionic form .

Methyl (R)-4,4,4-Trifluoro-3-Hydroxybutanoate

- Molecular Formula : C₅H₇F₃O₃

- Molecular Weight : 172.11 g/mol .

- Functional Group Difference: Hydroxyl group instead of an amino group.

- Applications : Used in enantioselective syntheses; optical rotation [α]D = +21.0 , compared to unrecorded optical data for the target compound.

Enantiomeric and Stereochemical Considerations

- Both enantiomers are listed as related compounds .

- Synthesis : The target compound’s R-configuration is obtained via resolution methods (e.g., enzymatic or chiral amine separations), whereas racemic mixtures are resolved using techniques like yeast reduction or lipase-mediated kinetic resolution .

Physical and Chemical Properties Comparison

Pricing and Availability

- This compound: Priced at €920/g (1g scale), reflecting its niche applications .

- Ethyl 3-Amino-4,4,4-Trifluorocrotonate: Lower cost due to scalable synthesis (e.g., 71% yield via one-pot methods) .

Biological Activity

Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate (CAS 882424-02-4) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of the amino group contributes to its potential as a building block for various pharmaceuticals.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against Neisseria gonorrhoeae with a minimum inhibitory concentration (MIC) of 0.9 μg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it possesses anti-cancer activity comparable to doxorubicin while exhibiting lower cytotoxicity against normal human fibroblasts . This selective toxicity is crucial for developing safer cancer therapies.

Analgesic and Anti-inflammatory Effects

This compound has shown promising analgesic effects in animal models. In vivo tests demonstrated pronounced analgesic activity in hot plate tests at doses comparable to diclofenac and metamizole . The proposed mechanism involves blocking the TRPV1 receptor, which plays a critical role in pain perception.

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Carboxylesterase : The compound acts as an inhibitor of carboxylesterase enzymes, which are involved in drug metabolism and detoxification pathways .

- Modulation of Ion Channels : It affects transient receptor potential cation channels (TRP channels), particularly TRPV1, which is implicated in nociception and inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound, researchers found that the compound inhibited the growth of N. gonorrhoeae at low concentrations. This finding supports further exploration into its use as a therapeutic agent against antibiotic-resistant bacteria.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of the compound on various cancer cell lines. Results indicated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.